Chemical properties of 2-Amino-4-(1H-indol-4-yl)benzoic acid
Chemical properties of 2-Amino-4-(1H-indol-4-yl)benzoic acid
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Amino-4-(1H-indol-4-yl)benzoic acid
Abstract
2-Amino-4-(1H-indol-4-yl)benzoic acid is a fascinating heterocyclic compound that merges the structural motifs of anthranilic acid and indole. This unique combination suggests a rich potential for applications in medicinal chemistry and materials science, drawing from the known biological activities of both parent structures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It outlines plausible synthetic routes, predicts key chemical and spectral properties, and proposes potential therapeutic applications. Furthermore, this document establishes a clear workflow for the experimental validation of this novel molecule, from synthesis to biological screening.
Introduction: The Rationale for 2-Amino-4-(1H-indol-4-yl)benzoic acid
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, aminobenzoic acid derivatives are recognized as important pharmacophores and versatile building blocks in organic synthesis.[4][5][6] The strategic fusion of these two scaffolds in 2-Amino-4-(1H-indol-4-yl)benzoic acid presents a compelling target for discovery research. The presence of a carboxylic acid, an aromatic amine, and an indole NH group offers multiple points for further derivatization, making it an attractive scaffold for library synthesis in drug discovery campaigns.
This guide is structured to serve as a practical handbook for the chemical biologist or medicinal chemist interested in exploring this and similar novel chemical entities.
Proposed Synthetic Pathways
The synthesis of 2-Amino-4-(1H-indol-4-yl)benzoic acid is not yet described in the peer-reviewed literature. However, established cross-coupling methodologies provide a strong foundation for its plausible synthesis. Two primary retrosynthetic disconnections are proposed, leveraging palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Ullmann condensation.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 2-Amino-4-(1H-indol-4-yl)benzoic acid.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[7] This approach is highly favored due to its mild reaction conditions and tolerance of a wide range of functional groups.[5][8][9]
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Synthesis.
Step-by-Step Methodology:
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Reactant Preparation: To a flame-dried Schlenk flask, add 2-amino-4-bromobenzoic acid (1.0 eq), (1H-indol-4-yl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).[8]
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Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).[8]
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio).
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Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure 2-Amino-4-(1H-indol-4-yl)benzoic acid.
Protocol 2: Synthesis via Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, typically requiring a copper catalyst.[10][11] While it often necessitates higher temperatures than Suzuki couplings, it provides an alternative synthetic route.[12][13]
Experimental Workflow:
Caption: Workflow for Ullmann Condensation Synthesis.
Step-by-Step Methodology:
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Reactant Preparation: In a sealable reaction vessel, combine 4-bromo-1H-indole (1.0 eq), 2-aminobenzoic acid (1.2 eq), a copper(I) iodide (CuI) catalyst (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (2.5 eq).
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Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
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Reaction Execution: Seal the vessel and heat the mixture to 110-130 °C with stirring. Monitor the reaction's progress using TLC or LC-MS.
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Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is not available, the chemical properties of 2-Amino-4-(1H-indol-4-yl)benzoic acid can be predicted based on its constituent functional groups.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Based on chemical structure. |
| Molecular Weight | 252.27 g/mol | Calculated from the molecular formula.[14] |
| Appearance | Likely a solid at room temperature | Aromatic carboxylic acids and indoles are typically solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The presence of polar functional groups (-COOH, -NH₂, indole NH) suggests some polarity, while the large aromatic system limits water solubility. |
| pKa | Carboxylic acid: ~4-5; Amino group: ~3-4; Indole NH: ~17 | The carboxylic acid is expected to be acidic. The aromatic amine is a weak base. The indole NH is very weakly acidic. |
Predicted Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key predicted signals include:
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A broad singlet for the carboxylic acid proton (>10 ppm).
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A broad singlet for the indole N-H proton (~11 ppm).
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A broad singlet for the two amine protons.
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A series of multiplets in the aromatic region (6.5-8.0 ppm) corresponding to the protons on the benzoic acid and indole rings. The specific coupling patterns will depend on the final geometry of the molecule.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show approximately 15 distinct signals, including a signal for the carboxylic carbon at ~170 ppm and a number of signals in the aromatic region (100-150 ppm).
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Infrared (IR) Spectroscopy: Key vibrational bands are predicted to be:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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N-H stretching vibrations from the amine and indole groups (~3300-3500 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).
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C=C stretching vibrations from the aromatic rings (~1450-1600 cm⁻¹).
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-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
Potential Applications in Drug Discovery and Materials Science
The unique structure of 2-Amino-4-(1H-indol-4-yl)benzoic acid suggests several potential applications, primarily in the field of medicinal chemistry.
As a Scaffold for Anti-inflammatory Agents
Derivatives of both indole and aminobenzoic acid have been investigated for their anti-inflammatory properties.[4][15] This compound could serve as a novel scaffold for the development of inhibitors of key inflammatory targets such as cyclooxygenase (COX) enzymes or various kinases.
As a Precursor for Anticancer Agents
The indole nucleus is a well-established pharmacophore in the design of anticancer drugs.[1][2] The presence of multiple functional groups on 2-Amino-4-(1H-indol-4-yl)benzoic acid allows for the synthesis of a diverse library of derivatives for screening against various cancer cell lines.
In Materials Science
The rigid, aromatic structure of this molecule, combined with its hydrogen bonding capabilities, could make it a candidate for the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or as a component in polymers.
Experimental Validation Workflow
The following workflow is proposed for any research group undertaking the synthesis and characterization of this novel compound.
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- 14. Preparation of Alkyl-Substituted Indoles in the Bezene Portion. Part 5. Efficient Preparative Procedure for 4-Substituted Indole Derivatives [jstage.jst.go.jp]
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